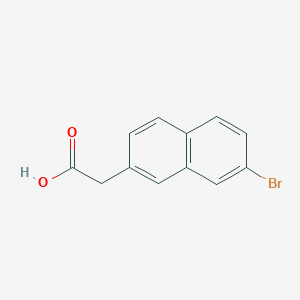
2-(4-Ethoxyphenyl)-2-(piperidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxyphenyl)-2-(piperidin-1-yl)acetic acid is an organic compound that features a piperidine ring and an ethoxyphenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxybenzaldehyde, undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Introduction of the Piperidine Ring: The alcohol is then reacted with piperidine under acidic conditions to form the piperidin-1-yl intermediate.
Formation of the Acetic Acid Moiety: The intermediate is then subjected to a carboxylation reaction using carbon dioxide and a base to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-2-(piperidin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
2-(4-Ethoxyphenyl)-2-(piperidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-2-(piperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-2-(piperidin-1-yl)acetic acid: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetic acid: Contains a chlorophenyl group instead of an ethoxyphenyl group.
2-(4-Fluorophenyl)-2-(piperidin-1-yl)acetic acid: Features a fluorophenyl group in place of the ethoxyphenyl group.
Uniqueness
2-(4-Ethoxyphenyl)-2-(piperidin-1-yl)acetic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and interaction with specific molecular targets, making it distinct from its analogs.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C15H21NO3/c1-2-19-13-8-6-12(7-9-13)14(15(17)18)16-10-4-3-5-11-16/h6-9,14H,2-5,10-11H2,1H3,(H,17,18) |
InChI Key |
PJRWSYZZXONDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(=O)O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
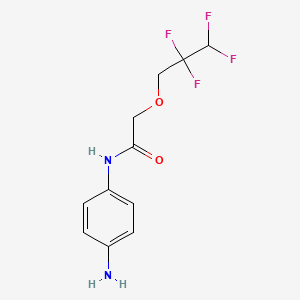

![2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B12109251.png)
![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)




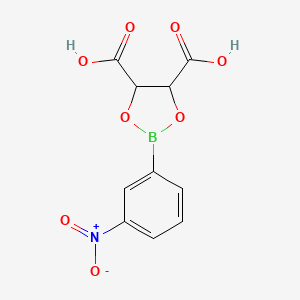
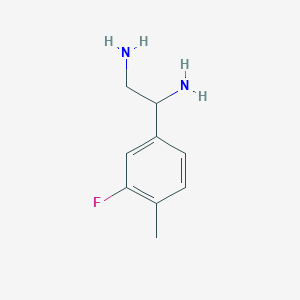
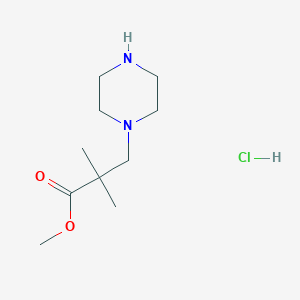
![Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12109305.png)
